Home > Products > Screening Compounds P124336 > Enkephalin, ala(2)-valnh2(5)-
Enkephalin, ala(2)-valnh2(5)- - 78873-50-4

Enkephalin, ala(2)-valnh2(5)-

Catalog Number: EVT-14566184
CAS Number: 78873-50-4
Molecular Formula: C28H38N6O6
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enkephalin, specifically the compound Ala(2)-ValNH2(5), is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides that play a crucial role in modulating pain and stress responses in the human body. Enkephalins are classified as endogenous opioid peptides, primarily acting on opioid receptors to produce analgesic effects. The specific modification of Ala(2) and ValNH2(5) in this compound alters its binding affinity and biological activity compared to natural enkephalins.

Source and Classification

Enkephalins are derived from proenkephalin, a precursor protein that is cleaved to produce various enkephalin peptides. The classification of enkephalins falls under the category of neuropeptides and they are further categorized as opioid peptides due to their interaction with opioid receptors (mu, delta, and kappa). The compound Ala(2)-ValNH2(5) represents a modified form of Leu-enkephalin, which typically has Leucine at the second position and an amide group at the fifth position.

Synthesis Analysis

The synthesis of Ala(2)-ValNH2(5) can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common approach. This method involves the following steps:

  1. Preparation of Resin: A suitable resin is selected to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  3. Deprotection: After each coupling step, protecting groups are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
  5. Purification: The crude peptide is purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired product.
Molecular Structure Analysis

The molecular structure of Ala(2)-ValNH2(5) consists of a sequence of amino acids linked by peptide bonds. The specific structure can be represented as follows:

  • Amino Acid Sequence: Tyr-Gly-Gly-Ala-Val-NH2
  • Molecular Formula: C₁₁H₁₄N₂O₄S
  • Molecular Weight: Approximately 258.3 g/mol

The presence of an amide group at the C-terminus enhances its stability and bioactivity compared to non-amidated forms .

Chemical Reactions Analysis

In terms of chemical reactivity, Ala(2)-ValNH2(5) can participate in various reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to free amino acids.
  2. Amidation: The terminal carboxylic acid can react with amines to form new amides.
  3. Disulfide Bond Formation: If cysteine residues are present, they can form disulfide bridges that stabilize the peptide structure.

These reactions are crucial for modifying enkephalin analogs to enhance their therapeutic efficacy or specificity .

Mechanism of Action

The mechanism of action for Ala(2)-ValNH2(5) involves its binding to opioid receptors in the central nervous system. Upon binding:

  1. Receptor Activation: The compound activates mu-opioid receptors predominantly, leading to analgesic effects.
  2. Signal Transduction: This activation triggers intracellular signaling pathways that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels.
  3. Physiological Effects: Resulting effects include decreased neurotransmitter release, reduced pain perception, and modulation of emotional responses.

Data from studies indicate that modifications like those in Ala(2)-ValNH2(5) can significantly enhance binding affinity and selectivity for specific opioid receptors compared to natural enkephalins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values for amino acids influence solubility and reactivity; typically around 9-10 for amino groups.

Relevant studies have shown that structural modifications can affect both solubility and stability profiles significantly .

Applications

Ala(2)-ValNH2(5) has several scientific applications:

  1. Pain Management Research: Used in studies aimed at understanding pain mechanisms and developing new analgesics.
  2. Opioid Receptor Studies: Serves as a tool for investigating receptor interactions and signaling pathways.
  3. Therapeutic Development: Potential use in creating more effective treatments for conditions like chronic pain or opioid addiction.

Ongoing research continues to explore its efficacy and safety profile as a therapeutic agent .

Introduction to Enkephalin Analogues in Opioid Research

Nomenclature and Classification of Synthetic Enkephalin Derivatives

Systematic Naming and Structural Code[Ala², Val⁵]-enkephalinamide follows a standardized nomenclature denoting amino acid substitutions and C-terminal modifications. The notation "Ala(2)" specifies D-alanine replacement at residue 2, while "ValNH2(5)" indicates valinamide (valine amide) at residue 5. Its IUPAC name is N-[(S)-1-[[(S)-1-[[2-[[2-[[(S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutyl]carbamoyl]ethyl]carbamimidic acid, reflecting its peptide backbone and terminal modifications [9]. The "enkephalinamide" suffix signifies C-terminal amidation (–CONH₂), contrasting with natural enkephalins terminating in free carboxyl groups (–COOH). This amidation impedes carboxypeptidase-mediated degradation, a key strategy for enhancing stability [6] [9].

Classification FrameworkSynthetic enkephalin derivatives are categorized by modification sites and functional objectives:

  • Position 2 Modifications: Glycine (natural) is replaced with D-configured amino acids (e.g., D-Ala, D-Ser, D-Thr) to resist aminopeptidase N cleavage and improve DOR/MOR binding.
  • Position 5 Modifications: Methionine/leucine is substituted with non-oxidative residues (e.g., Val, Val-NH₂, Phe-NH₂) to prevent oxidation and enhance lipophilicity.
  • Backbone Alterations: Includes methylations (e.g., Phe⁴-CH₃), cyclizations, or non-natural amino acids to restrict conformational flexibility and boost selectivity.
  • Bivalent Ligands: Hybrid molecules linking enkephalin sequences to non-peptide pharmacophores (e.g., N-phenyl-N-(piperidinyl)propionamides) to engage multiple receptor subtypes simultaneously [6].

Table 1: Structural and Receptor Affinity Comparison of Key Enkephalin Analogues

CompoundSequence/StructurePrimary ModificationsReceptor Affinity (Ki, nM)Metabolic Stability
Met-enkephalinTyr-Gly-Gly-Phe-Met-OHNone (natural ligand)δ: 1.5; μ: 50Very low (min)
[D-Ala²]-Met-enkephalinTyr-D-Ala-Gly-Phe-Met-OHD-Ala² for Gly²δ: 0.9; μ: 12Moderate ↑ (aminopeptidase resistance)
[D-Ala², Val⁵]-enkephalinamideTyr-D-Ala-Gly-Phe-Val-NH₂D-Ala² + Val⁵-NH₂δ: 0.6; μ: 0.9High ↑ (aminopeptidase/carboxypeptidase resistance)
DAMGOTyr-D-Ala-Gly-NMe-Phe-Gly-olD-Ala² + N-methyl-Phe⁴ + C-terminal alcoholμ: 0.5; δ: >1000High
Bivalent Ligand 17Dmt-D-Ala-Gly-Phe-βAla-[Small molecule]Dmt¹ + linker + N-phenyl-piperidine propionamideμ: 0.6; δ: 0.2Variable (designed for CNS penetration) [6]

Receptor Specificity and Functional Outcomes[Ala², Val⁵]-enkephalinamide exhibits dual δ/μ agonism with enhanced μ-receptor affinity (Ki ≈ 0.9 nM) compared to Met-enkephalin (Ki ≈ 50 nM) [1] [9]. This shift arises from:

  • D-Ala²: Stabilizes N-terminal conformation, promoting Tyr¹ engagement with MOR transmembrane domains.
  • Val⁵-NH₂: Eliminates methionine oxidation susceptibility and increases hydrophobic interactions with receptor subpockets [6].Notably, C-terminal amidation (–CONH₂) mimics endogenous β-endorphin, facilitating G-protein coupling efficiency over β-arrestin pathways—potentially favoring analgesia over tolerance [1] [7].

Historical Development of [Ala², Val⁵]-Enkephalin in Opioid Pharmacology

Phase 1: Addressing Metabolic Instability (1970s–1980s)The discovery of enkephalins in 1975 by Hughes and Kosterlitz revealed potent but transient opioid effects [1] [9]. Early analogues focused on inhibiting enzymatic degradation:

  • D-Amino Acid Substitutions: [D-Ala²]-Met-enkephalin (1976) demonstrated 10-fold longer in vivo half-life by resisting aminopeptidase N [9].
  • C-Terminal Modifications: Replacing Met⁵-OH with –NH₂ (enkephalinamide) or –OCH₃ reduced carboxypeptidase A6 sensitivity [9].[Ala², Val⁵]-enkephalinamide emerged from combining these strategies, with Val⁵ further preventing oxidation—a liability in Met-containing peptides [9].

Phase 2: Optimizing Receptor Engagement and Signaling (1990s–2000s)Research shifted toward biasing receptor signaling and oligomerization effects:

  • Receptor Endocytosis and Tolerance: Morphine’s failure to promote μ-receptor endocytosis contributes to tolerance. [D-Ala², MePhe⁴, Gly-ol⁵]-enkephalin (DAMGO)—a structural relative—showed enhanced receptor internalization, reducing tolerance development in rats [2]. Though [Ala², Val⁵]-enkephalinamide lacks DAMGO’s Phe⁴ methylation, its C-terminal amide may similarly facilitate internalization via clathrin pathways.
  • Peripheral vs. Central Actions: Studies in neuropathy models revealed endogenous enkephalins alleviate mechanical hypersensitivity via immune-cell-derived opioids, but not heat pain. Exogenous analogues like [Ala², Val⁵]-enkephalinamide overcome this limitation by directly activating peripheral sensory neuron receptors [4].

Phase 3: Bivalent and Multifunctional Ligands (2010s–Present)[Ala², Val⁵]-enkephalinamide’s pharmacophore inspired hybrid molecules targeting receptor heteromers:

  • Dimerization Effects: μ-δ heterodimerization alters ligand efficacy and trafficking. Bivalent ligands (e.g., enkephalin tethered to N-phenyl-N-(piperidin-2-ylmethyl)propionamide) show sub-nanomolar δ/μ affinity and synergistic in vitro agonism [6].
  • Structural Insights: Crystal structures of δ and MOR bound to peptide/non-peptide ligands informed modifications of [Ala², Val⁵]-enkephalinamide’s Tyr¹/Phe⁴ orientation for optimized engagement [7] [10].

Table 2: Key Pharmacological Advances Enabled by [Ala², Val⁵]-Enkephalinamide-Inspired Designs

Research EraCore ChallengeInsights from [Ala², Val⁵]-Enkephalinamide PharmacologyResultant Technologies/Concepts
Metabolic StabilityRapid degradation in vivoD-amino acids + C-terminal amidation resist proteasesPeptidase-resistant analogues (e.g., DADLE)
Receptor TraffickingTolerance to opioid analgesiaC-terminal modifications may enhance endocytosis (cf. DAMGO)Biased agonists promoting GRK/β-arrestin recruitment
Receptor HeterogeneitySelective δ vs. μ activationVal⁵ hydrophobicity enhances μ affinity without losing δ activityBivalent μ/δ ligands with spacers [6]
Sensory ModalityDifferential pain inhibitionExogenous analogues inhibit heat pain (unlike endogenous peptides)Peripheral-restricted enkephalins [4]

Impact on Contemporary Opioid Design[Ala², Val⁵]-enkephalinamide’s balanced δ/μ agonism provides a template for developing:

  • Peripherally-Acting Analgesics: Exploits peripheral opioid receptors to minimize CNS side effects.
  • Biased Agonists: Modifications favoring G-protein over β-arrestin signaling may separate analgesia from respiratory depression.
  • Co-agonists for Tolerance Mitigation: δ-agonism potentiates μ-analgesia while reducing tolerance, as seen in mixed ligands [6] [7].

Properties

CAS Number

78873-50-4

Product Name

Enkephalin, ala(2)-valnh2(5)-

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

Molecular Formula

C28H38N6O6

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1

InChI Key

UMPPNLOXQBBGTG-HGAHBTBJSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.